![molecular formula C12H12BrNO2 B2664845 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1694132-58-5](/img/structure/B2664845.png)
7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one
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Overview
Description
“7-Bromo-1H-spiro[indole-3,4’-oxane]-2-one” is a complex organic compound. It is a spiro-fused indole . The indole nucleus is a privileged scaffold (N-heterocycle) found in nature . N-fused polycyclic indoles are a motif present in a wide range of natural products and pharmaceuticals that exhibit important biological activities .
Synthesis Analysis
The synthesis of new spiro-fused indoles has been achieved using a flow reactor under ultrasonic irradiation . This one-pot methodology exploits the reactivity of biobased building blocks, including acrylic acids and formamides . A four-step process with a 2–3 min residence time, and no aqueous work-up, creates spiro [indoline-succinimides], spiro [indole-pyrrolo-succinimides] and spiro [indole-pyrido-succinimides] with high overall yields .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “7-Bromo-1H-spiro[indole-3,4’-oxane]-2-one” involve carbamoylation and imidation reactions under ultrasonic irradiation . This approach has paved the way for the construction of important pharmaceutical ingredients with cost effectiveness .Scientific Research Applications
Synthesis and Biological Activity
Facile Stereoselective Synthesis : A method for the diastereoselective synthesis of fluorinated spiro[indole-3,2'-oxirane]-3'-benzoyl-2(1H)-ones is reported, showcasing an environmentally benign pathway. This synthesis utilizes ultrasound irradiation and a phase transfer catalyst, yielding compounds with antimicrobial activity and antioxidant properties (Dandia, Singh, & Bhaskaran, 2011).
Photochromic Applications
Photochromism of Spiro Compounds : Investigation into the photochromism of spiro[2H-1-benzopyran-2,2′-indoline] compounds and spironaphthopyranindolines reveals insights into their photocolouration and thermal relaxation processes. These compounds exhibit significant potential for applications in photochromic materials (Chibisov & Görner, 2001).
Chemical Properties and Reactions
Synthesis of Spiro and Fused Indole Derivatives : Recent progress in synthesizing spiro and fused indole derivatives via N-heterocyclic carbene-catalyzed annulations is highlighted, indicating their importance in therapeutic applications (Tang & Du, 2016).
Medicinal Chemistry
New Series of [Indoline-3,2'-thiazolidine]-based p53 Modulators : A study synthesizing analogues of spiro[imidazo[1,5-c]thiazole-3,3'-indoline]-2',5,7(6H,7aH)-trione p53 modulators, focusing on the thiazolidine domain. These compounds show potential for antiproliferative activity and p53 modulation, underscoring their significance in cancer therapy research (Bertamino et al., 2013).
Material Science
Colorimetric Detection of Hg2+ and CH3Hg+ : A novel spirooxazine derivative demonstrates high sensitivity and selectivity for colorimetric detection of mercury ions, indicating its potential for environmental monitoring applications (Pattaweepaiboon et al., 2020).
Safety and Hazards
Future Directions
The development of one-flow methodologies with energy-efficient resources that enable fast reactions, in addition to applying renewable building blocks to this approach, is of significance to the development of sustainable organic processes . This suggests that future research may focus on improving the efficiency and sustainability of the synthesis process.
properties
IUPAC Name |
7-bromospiro[1H-indole-3,4'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-9-3-1-2-8-10(9)14-11(15)12(8)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGABJZKATUVAQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C(=CC=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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